REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][C:3]=1[CH:4]=[O:5].[C:11]1([Mg]Br)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>O1CCCC1>[Br:10][C:7]1[CH:8]=[CH:9][C:2]([F:1])=[C:3]([C:4]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:5])[CH:6]=1
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=C(C=C1)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then removed from the cold bath
|
Type
|
TEMPERATURE
|
Details
|
to warm to 0° C
|
Type
|
CUSTOM
|
Details
|
Quenching
|
Type
|
ADDITION
|
Details
|
was achieved by the addition of water and diethyl ether
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
then concentrated to an oil
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methylene chloride (100 mL)
|
Type
|
ADDITION
|
Details
|
treated with Dess-Martin periodinane (2.12 g) at room temperature
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
The pad was eluted with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)C(=O)C1=CC=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |